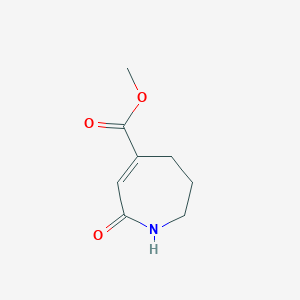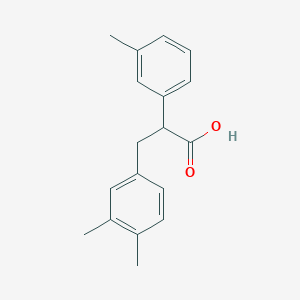![molecular formula C17H23N3OS B13865700 N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)
N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene moiety linked to a piperazine ring, which is further connected to a butyl chain terminating in a formamide group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiophene derivative with a piperazine compound under basic conditions.
Butyl Chain Introduction: The butyl chain is attached to the piperazine ring through a nucleophilic substitution reaction using a butyl halide.
Formamide Group Addition: Finally, the formamide group is introduced by reacting the butyl-substituted piperazine with formamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide undergoes various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to certain receptors, such as serotonin and dopamine receptors, influencing neurotransmission and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzothiophen-4-yl)-4-[4-[4-(benzothiophen-4-yl)piperazin-1-yl]butyl]piperazine
- 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one
Uniqueness
N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H23N3OS |
|---|---|
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide |
InChI |
InChI=1S/C17H23N3OS/c21-14-18-7-1-2-8-19-9-11-20(12-10-19)16-4-3-5-17-15(16)6-13-22-17/h3-6,13-14H,1-2,7-12H2,(H,18,21) |
Clave InChI |
XZHIOLZKFXWKDG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCNC=O)C2=C3C=CSC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)
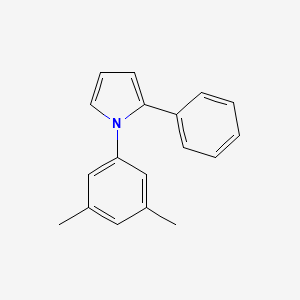
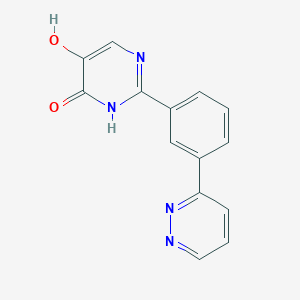
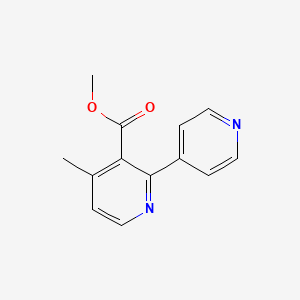
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
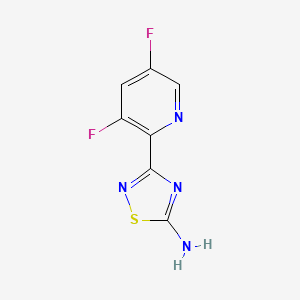
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)

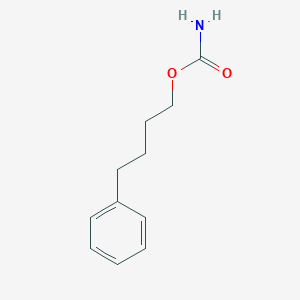
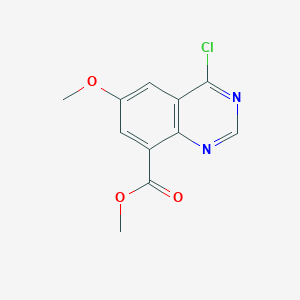
![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
